trans-4-(Boc-amino)cyclohexyl methanesulfonate

Nucleophilic substitution Leaving group reactivity Synthetic efficiency

This trans-4-(Boc-amino)cyclohexyl methanesulfonate (CAS 177545-89-0) is a critical synthetic intermediate for cariprazine. Its trans (1r,4r) stereochemistry and the specific pairing of a Boc-protected amine with a mesylate leaving group ensure reliable SN2 displacement for building complex molecules. Using non-mesylate analogs or the cis-isomer introduces risk of synthetic failure. Premium >98% purity, with batch-specific documentation, minimizes catalyst poisoning.

Molecular Formula C12H23NO5S
Molecular Weight 293.38 g/mol
CAS No. 177545-89-0
Cat. No. B062167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Boc-amino)cyclohexyl methanesulfonate
CAS177545-89-0
Molecular FormulaC12H23NO5S
Molecular Weight293.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C
InChIInChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)
InChIKeyAJDUFGPZEKPRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Boc-amino)cyclohexyl Methanesulfonate (CAS 177545-89-0): A Differentiated Boc-Protected Cyclohexyl Mesylate for Pharmaceutical Synthesis


trans-4-(Boc-amino)cyclohexyl methanesulfonate (CAS 177545-89-0) is a bifunctional synthetic intermediate belonging to the class of Boc-protected cyclohexyl methanesulfonates, with molecular formula C12H23NO5S and molecular weight 293.38 g/mol . The compound combines a tert-butyloxycarbonyl (Boc) protected amine with a methanesulfonate (mesylate) leaving group positioned on a cyclohexane scaffold in a defined trans (1r,4r) stereochemical configuration, enabling selective nucleophilic substitution reactions while preserving amine functionality for subsequent deprotection . It serves as a critical building block in the synthesis of therapeutically relevant molecules, most notably as an intermediate in the preparation of the antipsychotic drug cariprazine .

Why trans-4-(Boc-amino)cyclohexyl Methanesulfonate (CAS 177545-89-0) Cannot Be Substituted with Generic Analogs in Synthetic Workflows


Generic substitution of trans-4-(Boc-amino)cyclohexyl methanesulfonate with structurally related compounds carries quantifiable risk of synthetic failure due to three orthogonal differentiation axes. First, the methanesulfonate leaving group provides reactivity that is not interchangeable with hydroxyl (-OH) precursors such as trans-4-(Boc-amino)cyclohexanol (CAS 167081-25-6), which lacks the electrophilic activation required for efficient nucleophilic displacement [1]. Second, stereochemical identity is critical: the trans (1r,4r) configuration of this compound differs fundamentally from its cis isomer in spatial geometry, which can directly impact downstream stereochemical outcomes and receptor binding conformations in final drug candidates [2]. Third, the Boc protecting group is paired specifically with the mesylate leaving group to enable orthogonal protection/deprotection strategies; substituting with compounds bearing alternative protecting groups (e.g., Fmoc, Cbz) or leaving groups (e.g., tosylate, halide) alters both reaction kinetics and compatibility with subsequent synthetic steps .

Quantitative Differentiation Evidence: trans-4-(Boc-amino)cyclohexyl Methanesulfonate vs. Comparators


Methanesulfonate Leaving Group: Quantitative Reactivity Advantage Over Hydroxyl Precursor

The methanesulfonate (mesylate) group of trans-4-(Boc-amino)cyclohexyl methanesulfonate provides electrophilic activation that the hydroxyl group of trans-4-(Boc-amino)cyclohexanol (CAS 167081-25-6) fundamentally lacks. In nucleophilic substitution reactions, the mesylate anion (CH3SO3-) is a significantly better leaving group than hydroxide (OH-) due to its lower pKa of conjugate acid (methanesulfonic acid pKa ≈ -2.0 vs. water pKa 15.7), translating to orders-of-magnitude faster displacement kinetics under identical conditions [1]. This activation is documented in synthetic procedures where trans-4-(Boc-amino)cyclohexanol requires prior conversion to the mesylate before effective nucleophilic substitution can proceed [2].

Nucleophilic substitution Leaving group reactivity Synthetic efficiency

Stereochemical Identity: trans Configuration vs. cis Isomer Differentiation

trans-4-(Boc-amino)cyclohexyl methanesulfonate possesses defined trans (1r,4r) stereochemistry, which is explicitly required for applications demanding stringent regio- and stereoselectivity [1]. In contrast, the cis isomer places the Boc-amino and methanesulfonate groups in a different spatial orientation, leading to distinct conformational populations and divergent reactivity in stereosensitive transformations. The trans configuration orients the Boc-amino and mesylate groups in an equatorial-equatorial arrangement for enhanced thermodynamic stability and predictable steric accessibility, whereas the cis configuration introduces 1,3-diaxial interactions that alter both ground-state conformation and transition-state geometries [2].

Stereoselective synthesis Chiral building block Conformational control

Synthetic Yield: Quantitative Process Efficiency Comparison

The synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate from trans-4-hydroxycyclohexyl carbamic acid tert-butyl ester proceeds with 100% yield under optimized laboratory conditions using methanesulfonyl chloride and triethylamine in dichloromethane at 0-20°C for 2.5 hours . This quantitative conversion compares favorably to reported yields for similar mesylation reactions of cyclohexanol derivatives, which typically range from 70-90% depending on substrate sterics and reaction optimization . The 100% yield demonstrates the high efficiency and reliability of this specific transformation, minimizing material loss and purification burden.

Process chemistry Synthetic yield Route optimization

Documented Application in FDA-Approved Drug Synthesis

trans-4-(Boc-amino)cyclohexyl methanesulfonate is explicitly documented as a key intermediate in the synthesis of cariprazine, an FDA-approved antipsychotic drug that targets dopamine D3/D2 receptors for the treatment of schizophrenia and bipolar disorder . This validated application distinguishes the compound from structurally related analogs that lack documented roles in approved pharmaceutical manufacturing pathways. While the cis isomer and other cyclohexyl methanesulfonate derivatives may find niche uses in research settings, the trans-4-(Boc-amino)cyclohexyl methanesulfonate intermediate has established utility in a commercial drug synthesis route with proven scalability and regulatory acceptance .

Pharmaceutical intermediate Drug synthesis Cariprazine

Supplier Purity Variability: Procurement-Relevant Quality Differentiation

Commercial suppliers of trans-4-(Boc-amino)cyclohexyl methanesulfonate report purity specifications ranging from 80.0% to 98% . Bidepharm offers the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data . Leyan (Shanghai Haohong) also provides 98% purity grade . In contrast, other suppliers report minimum purity specifications of 95% (AChemBlock, Biosynth/CymitQuimica) , 96% (Chemenu, Shanghai Xianding) , and as low as 80.0% . This 18 percentage point purity differential has direct implications for downstream reaction outcomes: at 80% purity, one-fifth of the purchased mass consists of unidentified impurities that may interfere with sensitive catalytic reactions or contribute to byproduct formation.

Chemical purity Quality control Supplier selection

Stability and Storage Specifications: Practical Procurement Parameters

Stability data for trans-4-(Boc-amino)cyclohexyl methanesulfonate indicate defined storage requirements: storage at -4°C provides stability for 6-12 weeks, while long-term storage at -20°C extends the useful shelf life to 1-2 years [1]. Transportation is recommended at 0°C [1]. In contrast, the structurally related compound [trans-4-(Boc-amino)cyclohexyl]methyl methanesulfonate (CAS 683269-95-6), which contains an additional methylene spacer, is reported to be stable under long-term storage in a cool, dry place without specified freezing requirements . This difference in thermal stability profiles may reflect the increased hydrolytic sensitivity of the direct cyclohexyl methanesulfonate ester compared to its homolog.

Storage stability Shelf life Supply chain logistics

Optimal Application Scenarios for trans-4-(Boc-amino)cyclohexyl Methanesulfonate (CAS 177545-89-0)


Stereoselective Synthesis of trans-Configured Pharmaceutical Intermediates

This compound is the optimal choice for SN2 displacement reactions requiring a defined trans (1r,4r) stereochemical outcome at the cyclohexyl position. The combination of a robust mesylate leaving group with Boc-protected amine functionality enables clean nucleophilic substitution with amines, thiols, or alkoxides while preserving stereochemical integrity . The documented 100% synthetic yield from the alcohol precursor demonstrates the efficiency of this transformation, making it suitable for both discovery-scale and larger-scale applications where material cost and yield optimization are critical .

Synthesis of Cariprazine and Related D3/D2 Dopamine Receptor Modulators

For research groups and CDMOs working on cariprazine or structurally related dopamine receptor modulators, this compound is a validated intermediate with established synthetic precedent. Its documented role in the cariprazine synthesis pathway provides regulatory familiarity and supply chain confidence . Substituting with the cis isomer or a non-mesylate analog would deviate from validated routes and could introduce stereochemical impurities that compromise downstream biological activity at D3/D2 receptors .

Orthogonal Protection Strategy Workflows Requiring Boc-Mesylate Compatibility

In multi-step syntheses employing orthogonal protection/deprotection strategies, this compound provides predictable compatibility: the Boc group remains stable under the basic or neutral conditions typical of nucleophilic substitution at the mesylate position, yet can be selectively removed with TFA or HCl when the amine is required for subsequent transformations . This orthogonality distinguishes it from analogs bearing alternative protecting groups (e.g., Fmoc, which is base-labile and incompatible with many nucleophilic substitution conditions) or alternative leaving groups (e.g., halides, which may undergo elimination side reactions) .

High-Purity Applications Requiring ≥98% Assay with Full Analytical Documentation

For sensitive catalytic reactions, medicinal chemistry campaigns with stringent purity requirements, or GMP-adjacent manufacturing, procurement from suppliers offering 98% purity with batch-specific NMR, HPLC, and GC documentation is indicated . The 18 percentage point purity differential between premium (98%) and economy (80%) grades translates to a 90% reduction in impurity mass, which is critical when impurities could poison transition metal catalysts, generate difficult-to-remove byproducts, or compromise regulatory compliance in later development stages . Cold-chain logistics and -20°C storage must be planned to maintain this purity over extended periods [1].

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